N-(1,3-Dichloropropan-2-yl)-N-propylpropan-1-amine
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Overview
Description
N-(1,3-Dichloropropan-2-yl)-N-propylpropan-1-amine: is a chemical compound characterized by the presence of two chlorine atoms attached to a propylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dichloropropan-2-yl)-N-propylpropan-1-amine typically involves the reaction of 1,3-dichloropropane with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dichloropropan-2-yl)-N-propylpropan-1-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. The reactions are typically carried out at elevated temperatures to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted amines with different functional groups replacing the chlorine atoms.
Oxidation Reactions: The primary products are amine oxides or other oxidized derivatives.
Reduction Reactions: The main products are secondary or tertiary amines, depending on the extent of reduction.
Scientific Research Applications
N-(1,3-Dichloropropan-2-yl)-N-propylpropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of N-(1,3-Dichloropropan-2-yl)-N-propylpropan-1-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tris(1,3-dichloropropan-2-yl) phosphate: A related compound with similar structural features but different functional groups.
Bis(1,3-dichloro-2-propyl) phosphate: Another compound with a similar backbone but distinct chemical properties.
Uniqueness
N-(1,3-Dichloropropan-2-yl)-N-propylpropan-1-amine is unique due to its specific arrangement of chlorine atoms and propylamine structure
Properties
CAS No. |
62487-07-4 |
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Molecular Formula |
C9H19Cl2N |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
1,3-dichloro-N,N-dipropylpropan-2-amine |
InChI |
InChI=1S/C9H19Cl2N/c1-3-5-12(6-4-2)9(7-10)8-11/h9H,3-8H2,1-2H3 |
InChI Key |
VUEUZBZZZZAXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(CCl)CCl |
Origin of Product |
United States |
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